molecular formula C11H9NO3 B11896611 2-(Quinolin-7-yloxy)acetic acid CAS No. 103906-07-6

2-(Quinolin-7-yloxy)acetic acid

Cat. No.: B11896611
CAS No.: 103906-07-6
M. Wt: 203.19 g/mol
InChI Key: BGQSPBWBXCNOMO-UHFFFAOYSA-N
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Description

2-(Quinolin-7-yloxy)acetic acid is a heterocyclic compound that features a quinoline moiety linked to an acetic acid group via an oxygen atom. This compound is of significant interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-7-yloxy)acetic acid typically involves the reaction of quinolin-7-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions. After the reaction is complete, the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-7-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-7-yloxyacetic acid

Properties

CAS No.

103906-07-6

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-quinolin-7-yloxyacetic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)7-15-9-4-3-8-2-1-5-12-10(8)6-9/h1-6H,7H2,(H,13,14)

InChI Key

BGQSPBWBXCNOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC(=O)O)N=C1

Origin of Product

United States

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